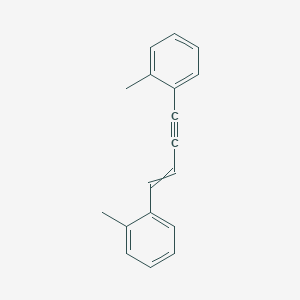
Methanesulfonic acid;naphthalene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid;naphthalene-1,3-diol is a compound that combines methanesulfonic acid and naphthalene-1,3-diol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and other polar solvents It is a derivative of naphthalene, containing two hydroxyl groups at the 1 and 3 positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized by the oxidation of dimethyl sulfide with oxygen or nitric acid . Naphthalene-1,3-diol can be prepared by the sulfonation of naphthalene followed by hydrolysis . The combination of methanesulfonic acid and naphthalene-1,3-diol can be achieved through esterification or other suitable chemical reactions under controlled conditions.
Industrial Production Methods
Methanesulfonic acid is produced industrially by the oxidation of dimethyl disulfide with nitric acid, followed by purification . Naphthalene-1,3-diol is produced by the sulfonation of naphthalene using oleum, followed by hydrolysis . The industrial production of methanesulfonic acid;naphthalene-1,3-diol would involve the combination of these two processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid;naphthalene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in naphthalene-1,3-diol can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring in naphthalene-1,3-diol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst can be used for reduction reactions.
Substitution: Bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Methanesulfonic acid;naphthalene-1,3-diol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methanesulfonic acid;naphthalene-1,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups in naphthalene-1,3-diol can form hydrogen bonds with biomolecules, affecting their structure and function. Methanesulfonic acid can act as a strong acid, catalyzing various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: An organosulfuric acid with similar properties.
Naphthalene-1,3-diol: An aromatic compound with hydroxyl groups at different positions.
p-Toluenesulfonic acid: A similar sulfonic acid used in organic synthesis.
Uniqueness
Methanesulfonic acid;naphthalene-1,3-diol is unique due to its combination of methanesulfonic acid and naphthalene-1,3-diol, providing both acidic and aromatic properties.
Propriétés
Numéro CAS |
114657-62-4 |
|---|---|
Formule moléculaire |
C12H16O8S2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methanesulfonic acid;naphthalene-1,3-diol |
InChI |
InChI=1S/C10H8O2.2CH4O3S/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;2*1-5(2,3)4/h1-6,11-12H;2*1H3,(H,2,3,4) |
Clé InChI |
QMIRXLSFGGGHSL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C2C(=C1)C=C(C=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)




![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)


![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)

![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)

